2-(3-Cyclopropylphenyl)propan-1-ol

Description

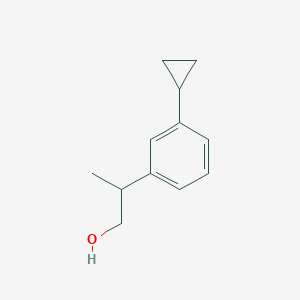

2-(3-Cyclopropylphenyl)propan-1-ol is a tertiary alcohol characterized by a cyclopropyl-substituted phenyl group at the 2-position of a propan-1-ol backbone. The cyclopropyl moiety introduces significant steric and electronic effects, distinguishing it from simpler alkyl or aryl-substituted alcohols. Its physicochemical properties, such as lipophilicity (logP), boiling/melting points, and solubility, are influenced by the cyclopropyl group’s rigidity and nonpolar nature, which may impact its behavior in mixtures or formulations .

Properties

IUPAC Name |

2-(3-cyclopropylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDNDBMOGXGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC(=C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-(3-Cyclopropylphenyl)propanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-(3-Cyclopropylphenyl)propanal or 2-(3-Cyclopropylphenyl)propanoic acid.

Reduction: 2-(3-Cyclopropylphenyl)propane.

Substitution: 2-(3-Cyclopropylphenyl)propyl chloride.

Scientific Research Applications

2-(3-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The most structurally analogous compound identified is 2,2-Dimethyl-3-(3-tolyl)propan-1-ol (IFRA Standard), which replaces the cyclopropyl group with a methyl-substituted phenyl (tolyl) group. Key differences include:

| Property | 2-(3-Cyclopropylphenyl)propan-1-ol | 2,2-Dimethyl-3-(3-tolyl)propan-1-ol |

|---|---|---|

| Substituent | 3-Cyclopropylphenyl | 3-Tolyl (methylphenyl) |

| Molecular Weight (g/mol) | ~190.3 (calculated) | ~192.3 (reported in IFRA) |

| Steric Effects | High (rigid cyclopropane ring) | Moderate (flexible methyl group) |

| Polarity | Lower (nonpolar cyclopropane) | Slightly higher (polarizable methyl) |

The cyclopropyl group’s rigidity may reduce solubility in polar solvents compared to the tolyl analog, as nonpolar systems often require tailored thermodynamic models for activity coefficient predictions in mixtures .

Thermodynamic and Solubility Behavior

Local composition models, such as those discussed by Renon and Prausnitz, highlight how substituent geometry influences excess Gibbs energy in liquid mixtures . For this compound, the bulky cyclopropane ring likely induces nonrandom mixing effects, necessitating advanced equations (e.g., nonrandomness parameter α₁₂) to predict phase behavior. In contrast, the tolyl analog’s methyl group may align better with simpler models like Wilson or van Laar equations due to reduced steric constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.